CDK7 Binding Affinity of YKL-5-167 Scaffold
CDK7 ligand 2 (Compound A6) is built on the YKL-5-167 scaffold, a reversible ATP-competitive CDK7 binder. The parent compound YKL-5-167 inhibits CDK7/Cyclin H/MAT1 kinase activity with an IC50 of 6.8 nM in the Adapta Eu kinase assay [1]. This binding potency is retained when A6 is conjugated into bivalent PROTACs: compounds 1–22, all built from intermediate A6, exhibit CDK7 IC50 values ranging from 5.6 nM to 34.4 nM, confirming that derivatization through the benzoic acid exit vector does not compromise target engagement [1]. By comparison, THZ1—another CDK7 ligand scaffold used in degrader design—exhibits an IC50 of 3.2 nM against CDK7 but is a covalent inhibitor targeting C312, which introduces irreversible binding kinetics that complicate PROTAC pharmacology [2]. The YKL-5-167/A6 scaffold provides a reversible binding mode more amenable to event-driven degradation pharmacology.
| Evidence Dimension | CDK7/Cyclin H/MAT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 6.8 nM (parent YKL-5-167 scaffold from which CDK7 ligand 2/A6 is derived); bivalent PROTACs built from A6: 5.6–34.4 nM |
| Comparator Or Baseline | THZ1: IC50 = 3.2 nM (covalent, targets C312); SY-5609: Kd = 0.065 nM (non-covalent, clinical-stage inhibitor) |
| Quantified Difference | A6-derived scaffold IC50 (6.8 nM) is within ~2-fold of THZ1 potency but offers reversible binding versus covalent; 100-fold less potent than SY-5609 in binding affinity but functionalized for PROTAC conjugation which SY-5609 is not |
| Conditions | Adapta Eu kinase assay; recombinant human CDK7/Cyclin H/MAT1 complex; compounds pre-incubated prior to substrate and ATP addition |
Why This Matters
Procurement of CDK7 ligand 2 provides a scaffold with validated low-nanomolar target engagement that is pre-optimized for linker conjugation, distinguishing it from clinical CDK7 inhibitors that lack a functional handle for PROTAC assembly.
- [1] Ji W, Du G, Jiang J, Lu W, Mills CE, Yuan L, et al. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7). Eur J Med Chem. 2024;276:116613. See Table 1, Table 2, and Result and Discussion section for YKL-5-167 IC50 = 6.8 nM and bivalent compound IC50 range. View Source
- [2] Kwiatkowski N, Zhang T, Rahl PB, Abraham BJ, Reddy J, Ficarro SB, et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. 2014;511(7511):616–620. THZ1 CDK7 IC50 = 3.2 nM. View Source
